3-(4,5-Dichloro-3-indolyl)-1-propanamine
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Overview
Description
3-(4,5-Dichloro-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloro-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5-dichloroindole.
Alkylation: The 4,5-dichloroindole is then subjected to alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
3-(4,5-Dichloro-3-indolyl)-1-propanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,5-Dichloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with indole-binding sites in proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-β-D-ribofuranoside: Another indole derivative with chromogenic properties.
6-Chloro-3-indolyl derivatives: These compounds share structural similarities and may have comparable biological activities.
Uniqueness
3-(4,5-Dichloro-3-indolyl)-1-propanamine is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C11H12Cl2N2 |
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Molecular Weight |
243.13 g/mol |
IUPAC Name |
3-(4,5-dichloro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12Cl2N2/c12-8-3-4-9-10(11(8)13)7(6-15-9)2-1-5-14/h3-4,6,15H,1-2,5,14H2 |
InChI Key |
AYTXSELUCOMURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCCN)Cl)Cl |
Origin of Product |
United States |
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